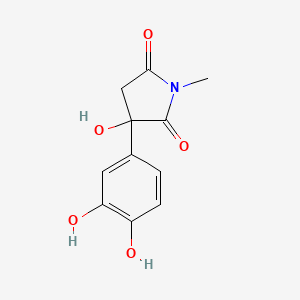
3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy and dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of L-α-methyldopa methyl ester with 3,3-pentamethylene oxaziridine, followed by hydrolysis with an acid . This process yields the desired compound with high specificity and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as high-performance size exclusion chromatography (HPSEC) coupled with multi-angle laser light scattering (MALLS) and membrane ultrafiltration are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in metabolic processes. For example, it can inhibit quinone reductase 2 (QR2), which plays a role in the metabolism of toxic quinolines .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylserine: Another compound with similar hydroxyl substitutions on the phenyl ring.
Uniqueness
What sets 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione apart is its unique pyrrolidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and pathways compared to its analogs.
Properties
CAS No. |
61837-75-0 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5/c1-12-9(15)5-11(17,10(12)16)6-2-3-7(13)8(14)4-6/h2-4,13-14,17H,5H2,1H3 |
InChI Key |
URXNSLSMKAEAQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


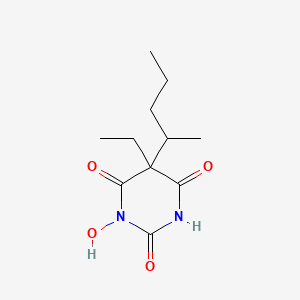
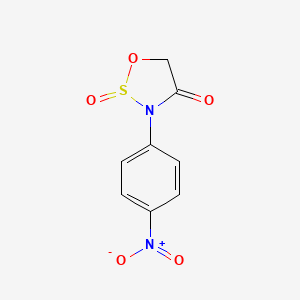
![(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14541228.png)
![N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14541230.png)
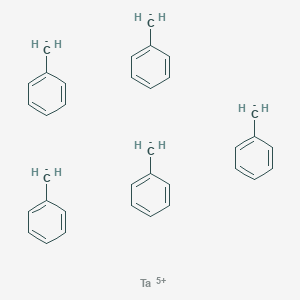
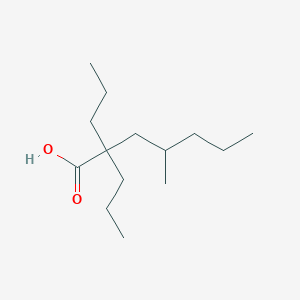
![2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14541242.png)
![Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate](/img/structure/B14541251.png)
![[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14541252.png)
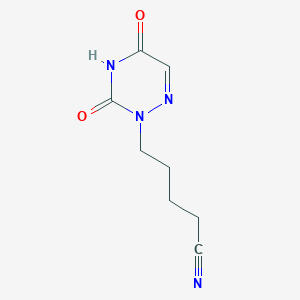
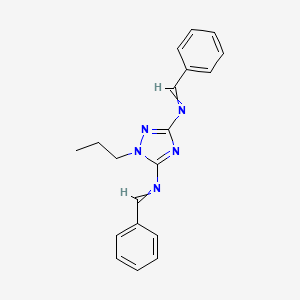
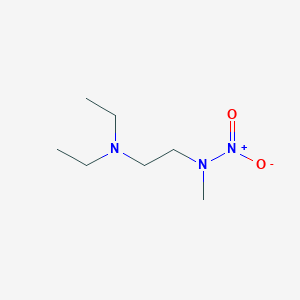
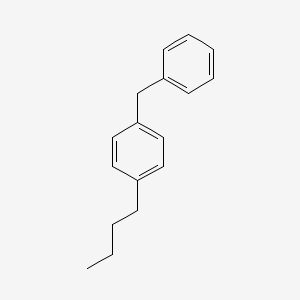
![1,1'-[Methylenebis(oxymethylene)]bis(2-methylbenzene)](/img/structure/B14541286.png)
